molecular formula C5H5F2N3O B2956792 1-(difluoromethyl)-1H-pyrazole-3-carboxamide CAS No. 1245771-64-5

1-(difluoromethyl)-1H-pyrazole-3-carboxamide

货号: B2956792
CAS 编号: 1245771-64-5
分子量: 161.112
InChI 键: QDKABLDESYLYDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Evolution of Difluoromethyl-Substituted Heterocycles

The synthesis of difluoromethylated heterocycles has evolved significantly over the past decade, driven by the need for bioisosteric replacements in drug candidates. Early methods relied on stoichiometric metal reagents or hazardous halogenated precursors, which limited scalability. A pivotal advancement occurred in 2020 with the development of organophotocatalytic C–H difluoromethylation, enabling direct functionalization of heteroaromatics using molecular oxygen as a green oxidant. This method bypassed substrate pre-functionalization and achieved moderate-to-excellent yields for pyrazole derivatives, marking a paradigm shift in synthetic accessibility.

By 2021, late-stage difluoromethylation strategies gained prominence, particularly for pharmaceutical intermediates. Transition-metal-catalyzed approaches using palladium and copper complexes allowed selective installation of CF₂H groups at C(sp²) sites, while Minisci-type radical chemistry proved effective for electron-deficient heterocycles. The introduction of continuous-flow photoreactors in 2024 further enhanced reaction efficiency, enabling stereoselective oxy-difluoromethylation of lactones and tetrahydrofurans with 83–94% yields. These innovations collectively addressed historical challenges in regioselectivity and functional group tolerance.

Table 1: Evolution of Difluoromethylation Methods for Pyrazole Derivatives

Year Method Key Reagents/Conditions Yield Range Reference
2020 Organophotocatalytic C–H O₂, Visible Light, Eosin Y 45–92%
2021 Pd-Catalyzed Cross-Coupling Pd(dppf)Cl₂, Difluoromethylboronates 60–85%
2024 Flow-Based Photoreaction CHF₂PPh₃Br, 3D-Printed Reactor 76–94%
2023 Halogenative Cyclization Br₂, Propiolic Acid, NaHCO₃ 82–89%

Strategic Importance of 1-(Difluoromethyl)-1H-Pyrazole-3-Carboxamide in Drug Design

The molecular architecture of this compound confers distinct advantages in rational drug design. The difluoromethyl group at the N1 position acts as a hydrogen bond donor with a σp value of 0.33, mimicking hydroxyl and thiol groups while enhancing lipophilicity (clogP increase ≈ 0.8). This bioisosteric replacement improves membrane permeability and metabolic stability, as demonstrated in analogues showing 3–5-fold longer plasma half-lives compared to non-fluorinated counterparts.

The carboxamide moiety at C3 enables targeted interactions with enzyme active sites. X-ray crystallographic studies of analogous SDH inhibitors reveal hydrogen bonding between the carbonyl oxygen and His257 of succinate dehydrogenase, a critical interaction for antifungal activity. Strategic substitution at C4/C5 positions allows modular optimization of steric and electronic properties without disrupting the core pharmacophore.

Recent applications highlight its versatility:

  • Kinase Inhibition : Derivatives inhibit VEGF-R2 at IC₅₀ = 12 nM by occupying the hydrophobic back pocket through CF₂H–Val848 interactions.
  • Anticancer Activity : 2′-Deoxy-5-difluoromethyluridine analogues exhibit IC₅₀ = 1.8 μM against HepG2 cells via thymidylate synthase inhibition.
  • Antimicrobial Scaffolds : Copper-catalyzed coupling with β-lactams yields broad-spectrum antibiotics with MIC₉₀ = 2 μg/mL against MRSA.

属性

IUPAC Name

1-(difluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O/c6-5(7)10-2-1-3(9-10)4(8)11/h1-2,5H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKABLDESYLYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)N)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

The synthesis of 1-(difluoromethyl)-1H-pyrazole-3-carboxamide typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1H-pyrazole-3-carboxamide with difluoromethylating agents under specific conditions. Industrial production methods often employ continuous flow processes to enhance yield and purity .

化学反应分析

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

相似化合物的比较

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other difluoromethylated pyrazole derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various applications.

生物活性

1-(Difluoromethyl)-1H-pyrazole-3-carboxamide is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound features a difluoromethyl group and a carboxamide functional group, which are significant for its interaction with biological targets. The presence of the difluoromethyl moiety enhances lipophilicity and metabolic stability, making it a candidate for drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of hydrazine derivatives with difluoromethylated carbonyl compounds.

Example Synthesis Reaction:

Intermediate+Difluoromethyl Reagent1(Difluoromethyl)1Hpyrazole3carboxamide\text{Intermediate}+\text{Difluoromethyl Reagent}\rightarrow this compound

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties . A study evaluating various pyrazole carboxamides demonstrated that certain compounds showed significant antifungal activity against pathogenic strains, suggesting potential applications in treating fungal infections .

Anticancer Properties

The pyrazole scaffold has been linked to anticancer activity . In vitro studies have shown that certain pyrazoles can induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating a synergistic effect when combined with conventional chemotherapy agents like doxorubicin . This suggests that this compound may also hold promise in cancer therapeutics.

CompoundCell LineIC50 (µM)Synergistic Effect
This compoundMCF-7TBDYes
Similar PyrazolesMDA-MB-231TBDYes

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds structurally related to this compound have shown significant inhibition of pro-inflammatory cytokines in cellular assays, indicating their utility in managing inflammatory diseases .

The biological activity of this compound is thought to involve interaction with specific enzymes or receptors. The difluoromethyl group may facilitate binding to active sites on target proteins, thereby modulating their activity. Further research is needed to elucidate the precise pathways involved.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazoles:

  • Antifungal Activity : A study found that certain pyrazole derivatives exhibited antifungal properties against Candida species, suggesting potential for therapeutic use in fungal infections .
  • Anticancer Synergy : Research indicated that combining pyrazoles with doxorubicin enhanced cytotoxicity in breast cancer cells, providing a basis for further exploration in cancer treatment strategies .
  • Inflammation Modulation : Investigations into the anti-inflammatory effects of pyrazoles revealed significant reductions in inflammatory markers in vitro, supporting their potential role as anti-inflammatory agents .

常见问题

Q. What synthetic methods are effective for preparing 1-(difluoromethyl)-1H-pyrazole-3-carboxamide derivatives?

A one-step synthesis involves reacting 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with amines or their salts under controlled conditions (60–80°C in polar aprotic solvents like DMF). Stoichiometric ratios (amine:aldehyde ≈ 1:1.2) and purification via column chromatography (ethyl acetate/hexane) yield >95% purity. TLC monitoring (Rf ≈ 0.3 in EtOAc/Hex 1:1) ensures reaction termination at 85–90% conversion to avoid difluoromethyl decomposition .

Q. How is NMR spectroscopy used to confirm the compound’s structure?

Key spectral features in 1H NMR include:

  • Difluoromethyl group: δ 6.62–6.73 ppm (J = 54 Hz, CF2H).
  • Pyrazole H-5: δ 7.77–7.80 ppm (doublet, J = 2.4 Hz).
  • Carboxamide NH: δ 11.01 ppm (broad singlet in DMSO-d6). 19F NMR shows distinct peaks at δ -110 to -115 ppm (CF2) and δ -75 ppm (if fluorinated aryl groups are present). Ethyl ester precursors exhibit triplet signals for CH2 (δ 4.18–4.21 ppm) and CH3 (δ 1.18–1.21 ppm) .

Q. What storage conditions are optimal for this compound?

Store sealed in moisture-proof containers under argon at 2–8°C. Lyophilization from acetonitrile/water (9:1) enhances stability, with <5% degradation over 6 months when protected from light and humidity. Regular HPLC monitoring (C18 column, 0.1% TFA gradient) detects carboxamide hydrolysis .

Advanced Research Questions

Q. How can discrepancies in biological activity data be addressed?

Variations in MIC values (e.g., 2–32 µg/mL against S. aureus) may arise from differences in bacterial strains, inoculum sizes, or assay media. Standardize protocols using CLSI M07-A11 (18–24 hr incubation at 35±2°C under 5% CO2) and include reference antibiotics (e.g., ciprofloxacin) for cross-study comparability .

Q. What molecular docking strategies predict interactions with target enzymes?

Flexible docking (AutoDock Vina) with fungal CYP51 (PDB: 5TZ1) identifies:

  • Carboxamide oxygen interaction with Arg381 (ΔG = -2.3 kcal/mol).
  • Pyrazole π-stacking with Phe228.
  • Difluoromethyl occupancy in a hydrophobic pocket. MD simulations (100 ns, CHARMM36) validate stability (RMSD <1.8 Å) .

Q. How can analogs improve pharmacokinetic properties?

Structural modifications:

  • Replace 5-methyl with trifluoromethyl (logP reduction from 2.1 to 1.7).
  • Introduce para-fluorine on benzamide (increases microsomal stability, t1/2 from 12 to 45 min).
  • Deuterium at pyrazole C4 reduces first-pass metabolism by 60% (LC-MS/MS confirmed) .

Q. Which analytical methods ensure purity and impurity quantification?

Orthogonal techniques include:

  • HPLC-UV : Phenomenex Luna C18 column (main peak at 8.3 min, λ=254 nm).
  • LC-MS : ESI+ confirms m/z 214.1 [M+H]+ (absence of m/z 230.1 over-oxidation product).
  • 19F NMR : Detects fluorinated byproducts (<0.5%) .

Q. How are spectral contradictions resolved during characterization?

Dynamic exchange effects (e.g., CF2H integration discrepancies) are addressed via:

  • Variable-temperature NMR (25–60°C in DMSO-d6).
  • 2D 1H-19F HOESY for through-space coupling.
  • D2O shake tests confirm NH proton assignment .

Q. What safety protocols are mandated for handling?

GHS Category H301 requires:

  • Nitrile gloves (≥8 mil), ANSI Z87.1 goggles, Tyvek® coveralls, and FFP3 respirators.
  • Emergency access to 1% sodium bicarbonate eyewash and 1 M ascorbic acid for decontamination.
  • Fume hood use (face velocity ≥0.5 m/s) .

Q. What pharmacokinetic parameters are critical in rodent studies?

Prioritize:

  • Oral bioavailability (%F >20% via AUC0-24h IV vs. PO).
  • Brain-to-plasma ratio (Kp >0.3 via LC-MS/MS of perfused brain homogenate).
  • Elimination half-life (t1/2β >4 hr). Cassette dosing (5 mg/kg IV, 10 mg/kg PO) in Sprague-Dawley rats with bile duct cannulation quantifies excretion routes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。